N-Propan-2-yloxyprop-2-ynamide

Description

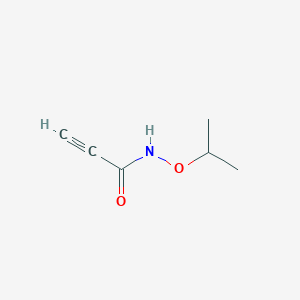

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-yloxyprop-2-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-6(8)7-9-5(2)3/h1,5H,2-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDITUMGFFXPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ONC(=O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Methodologies for N Propan 2 Yloxyprop 2 Ynamide and Analogous N Alkoxyynamides**

De Novo Synthesis Strategies

De novo synthesis strategies focus on the formation of the core ynamide structure through the creation of the crucial nitrogen-alkyne bond. Several methodologies have been developed for the synthesis of ynamides in general, which can be adapted for their N-alkoxy counterparts.

While copper-mediated reactions are the most common, other transition metals have been explored for the N-alkynylation of amides. Palladium, gold, and iron catalysts have shown utility in various C-N bond-forming reactions, and their application to the synthesis of N-alkoxyynamides is an area of active research.

Palladium-catalyzed cross-coupling reactions, for instance, are well-established for the N-arylation and N-alkylation of amides. rsc.orgnih.gov The adaptation of these methods to N-alkoxyamides with alkynyl halides or their equivalents could provide a viable route to N-alkoxyynamides. The choice of ligand is often crucial in these transformations to ensure selectivity for N-alkynylation over other potential side reactions. rsc.org

Gold catalysts are known for their ability to activate alkynes towards nucleophilic attack. rsc.orgacs.org A potential strategy involves the gold-catalyzed reaction of an N-alkoxyamide with an activated alkyne species. The high affinity of gold for the triple bond could facilitate the desired C-N bond formation under mild conditions.

Iron catalysis has emerged as a cost-effective and environmentally benign alternative in cross-coupling reactions. acs.orgrsc.org Iron-catalyzed N-alkylation of amides has been reported, and the extension of this methodology to alkynyl electrophiles could offer a sustainable approach to N-alkoxyynamide synthesis. acs.org

Table 1: Overview of Potential Transition-Metal Catalysts for N-Alkynylation of N-Alkoxyamides

| Catalyst System | Potential Precursors | Key Considerations |

| Palladium(0)/Ligand | N-Alkoxyamide, Alkynyl Halide/Triflate | Ligand selection is critical for reaction efficiency and selectivity. |

| Gold(I)/Ligand | N-Alkoxyamide, Activated Alkyne | Mild reaction conditions are often possible. |

| Iron Salt/Ligand | N-Alkoxyamide, Alkynyl Halide | Economical and environmentally friendly approach. |

Elimination reactions provide a classical yet effective method for the formation of triple bonds. This approach can be conceptually applied to the synthesis of N-alkoxyynamides starting from appropriately halogenated precursors. One such strategy involves the dehydrohalogenation of a halo-enamide. nih.gov For the synthesis of an N-alkoxyynamide, this would entail the dehydrohalogenation of an N-alkoxy-β-haloenamide. The success of this route is contingent on the availability of the halogenated precursor and the choice of a suitable base to effect the elimination without causing decomposition of the desired product.

Another elimination-based approach starts from a 1,1-dihaloalkene. Reaction of a 1,1-dihaloalkene with a metal salt of an N-alkoxyamide could proceed through an initial nucleophilic substitution followed by elimination of the second halogen to furnish the ynamide.

These methods, while powerful for the synthesis of carbon-carbon triple bonds, require careful optimization for their application to the more sensitive N-alkoxyynamide systems.

Copper-catalyzed N-alkynylation of amides has become a cornerstone for the synthesis of ynamides due to its reliability and broad substrate scope. nih.gov This methodology can be directly extended to the synthesis of N-alkoxyynamides by employing an N-alkoxyamide as the nitrogen source. The reaction typically involves the coupling of an N-alkoxyamide with an alkynyl halide, often an alkynyl bromide or iodide, in the presence of a copper(I) salt.

Several protocols have been developed, often varying in the choice of copper source, ligand, base, and solvent. A common procedure involves the deprotonation of the N-alkoxyamide with a strong base, such as potassium hexamethyldisilazide (KHMDS), followed by the addition of a copper(I) salt (e.g., CuI) to form a copper acetylide in situ. This intermediate then undergoes coupling with the alkynyl halide. The use of a stoichiometric amount of copper is sometimes necessary to achieve high yields, especially for less reactive substrates. nih.gov

Catalytic versions of this reaction have also been developed, which are more atom-economical. These often employ a copper(I) salt in catalytic amounts along with a suitable ligand, such as a diamine or phenanthroline derivative, and a base like potassium phosphate. nih.gov

Table 2: Representative Conditions for Copper-Mediated N-Alkynylation

| Copper Source | Ligand | Base | Solvent | Temperature |

| CuI (stoichiometric) | None | KHMDS | THF | Room Temperature |

| CuCN (catalytic) | DMEDA | K3PO4 | Toluene | Reflux |

| CuSO4/1,10-phenanthroline (catalytic) | 1,10-phenanthroline | K2CO3 | Toluene | 60-95 °C |

Functionalization of Pre-existing Ynamide Scaffolds

An alternative approach to synthesizing N-Propan-2-yloxyprop-2-ynamide and its analogs involves the modification of a pre-existing ynamide. This can be achieved by either introducing the alkoxy group onto the nitrogen atom of a parent ynamide or by modifying the alkynyl chain of an already formed N-alkoxyynamide.

The direct introduction of an alkoxy group, such as the propan-2-yloxy moiety, onto the nitrogen atom of a pre-formed ynamide is a challenging transformation. The nitrogen in an ynamide is generally not nucleophilic enough to readily react with alkylating or oxygenating agents due to the delocalization of its lone pair into the alkyne.

However, strategies could be envisioned that enhance the nucleophilicity of the ynamide nitrogen. For instance, deprotonation of an N-H ynamide (a primary ynamide) would generate a highly nucleophilic ynamide anion. Subsequent reaction with an electrophilic oxygen source, such as a peroxide or a sulfonyl peroxide, could potentially lead to the formation of an N-hydroxy ynamide. This intermediate could then be alkylated with an appropriate propan-2-yl electrophile to yield the desired this compound.

Alternatively, a metalated ynamide could react with an electrophilic source of the "O-propan-2-yl" group. The development of such reagents and reaction conditions is an ongoing area of synthetic exploration.

Once an N-alkoxyynamide scaffold is in hand, further diversity can be achieved by modifying the alkynyl chain. For terminal N-alkoxyynamides (where the alkyne is unsubstituted), a variety of transformations are possible.

One of the most powerful methods for extending the alkynyl chain is the Sonogashira cross-coupling reaction. acs.orgnih.govthieme-connect.comacs.org This palladium- and copper-catalyzed reaction allows for the coupling of a terminal alkyne with aryl or vinyl halides, providing access to a wide range of conjugated N-alkoxyynamides. acs.orgnih.gov Careful control of reaction conditions is necessary to avoid the competing homocoupling of the starting ynamide. acs.org

Other cross-coupling reactions, such as the Cadiot-Chodkiewicz coupling, can be employed to couple a terminal N-alkoxyynamide with a 1-haloalkyne, leading to the formation of unsymmetrical diynes. nih.gov

Furthermore, the terminal alkyne can be deprotonated to form an acetylide, which can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups at the terminus of the alkynyl chain.

Table 3: Methods for Alkynyl Chain Modulation of N-Alkoxyynamides

| Reaction | Reagents | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu catalyst, Base | Aryl/Vinyl-substituted N-alkoxyynamide |

| Cadiot-Chodkiewicz Coupling | 1-Haloalkyne, Cu catalyst, Base | Diynyl N-alkoxyynamide |

| Nucleophilic Addition | Base, Electrophile (e.g., Aldehyde) | Propargylic alcohol derivative |

Asymmetric Synthesis Approaches to Chiral N-Alkoxyynamides

The development of asymmetric methods to access chiral N-alkoxyynamides is a significant area of research, driven by the potential utility of these compounds as chiral building blocks in organic synthesis. Two principal strategies have emerged: the use of chiral auxiliaries and the application of asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. sigmaaldrich.com In the context of N-alkoxyynamides, a chiral auxiliary can be attached to either the nitrogen or the alkoxy portion of the molecule to direct subsequent transformations.

One common approach involves the use of well-established chiral auxiliaries derived from natural products or readily available chiral precursors. Examples of such auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgnih.gov For instance, an N-alkoxy-substituted chiral auxiliary could be acylated with a propynoyl chloride derivative to furnish a chiral N-alkoxyynamide. The steric hindrance and electronic properties of the auxiliary would then direct the stereoselective addition of a nucleophile to the alkyne.

A notable example in a related class of compounds is the use of pseudoephenamine as a chiral auxiliary in asymmetric alkylation reactions, which has shown to provide high diastereoselectivities. nih.govharvard.edu While not directly applied to N-alkoxyynamides in the reviewed literature, this methodology's success in creating stereocenters adjacent to an amide nitrogen suggests its potential applicability. The general approach is outlined below:

Attachment of Chiral Auxiliary: A chiral alkoxyamine is coupled with a suitable propynoyl precursor.

Diastereoselective Reaction: The resulting adduct undergoes a diastereoselective reaction, such as an addition or cycloaddition, where the chiral auxiliary directs the approach of the incoming reagent.

Removal of Auxiliary: The chiral auxiliary is cleaved from the product to yield the enantiomerically enriched N-alkoxyynamide.

The choice of chiral auxiliary is critical and can significantly influence the diastereoselectivity of the key stereocenter-forming step.

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. youtube.com This field has seen rapid advancement, with various catalytic systems being developed for a wide range of transformations. frontiersin.org

For the synthesis of chiral N-alkoxyynamides, several catalytic strategies can be envisioned, drawing from methodologies developed for ynamides and related compounds:

Transition Metal Catalysis: Chiral transition metal complexes, often featuring ligands such as phosphines or N-heterocyclic carbenes, are powerful tools for asymmetric synthesis. frontiersin.org For instance, a copper-catalyzed asymmetric formal [3+2] cycloaddition between N-propargyl ynamides and styrenes has been reported to produce pyrrole-fused scaffolds with high enantioselectivity. nih.gov A similar strategy could potentially be adapted for N-alkoxyynamides.

Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a major area of asymmetric synthesis. youtube.com Chiral organocatalysts, such as those based on proline or cinchona alkaloids, could potentially be employed in the enantioselective synthesis of N-alkoxyynamides. For example, an organocatalyst could be used to facilitate the atroposelective N-acylation of a suitable precursor, a strategy that has been successful in the synthesis of N-N axially chiral compounds. rsc.orgnih.gov

Biocatalysis: Enzymes offer unparalleled selectivity in many chemical transformations. frontiersin.org While specific examples for N-alkoxyynamide synthesis are scarce, the broader field of biocatalysis has demonstrated the potential for highly enantioselective reactions under mild conditions.

A hypothetical enantioselective synthesis of a chiral N-alkoxyynamide using a chiral catalyst is depicted below:

| Step | Description |

| 1 | A prochiral N-alkoxy-substituted alkyne is prepared. |

| 2 | The alkyne undergoes a catalytic asymmetric transformation (e.g., addition, cycloaddition) in the presence of a chiral catalyst. |

| 3 | The chiral catalyst facilitates the formation of one enantiomer of the product in excess. |

The development of catalytic asymmetric methods for N-alkoxyynamides remains an active area of research, with the potential to provide more efficient and sustainable routes to these valuable chiral molecules.

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Scalability

Atom Economy: A concept central to green chemistry, atom economy measures the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com

Chiral Auxiliary Methods: These methods often have lower atom economy because the chiral auxiliary, which can have a significant molecular weight, is not part of the final product. nih.gov Although the auxiliary can often be recovered, the process is never 100% efficient. primescholars.com

Asymmetric Catalysis: Catalytic approaches are inherently more atom-economical as the catalyst is used in substoichiometric amounts and is not consumed in the reaction. buecher.de Addition reactions, which are often facilitated by catalysts, are among the most atom-economical transformations. nih.gov

The following table provides a conceptual comparison of the atom economy for these two approaches:

| Method | Reactants | Desired Product | Byproducts | Atom Economy |

| Chiral Auxiliary | Substrate + Reagent + Auxiliary | Product | Auxiliary + Other waste | Lower |

| Asymmetric Catalysis | Substrate + Reagent | Product | Minimal | Higher |

Scalability: The ability to translate a synthetic route from a laboratory scale to industrial production is a critical consideration.

Asymmetric Catalysis: Catalytic processes are generally more amenable to large-scale synthesis. The low catalyst loading reduces costs, and the often milder reaction conditions can simplify the engineering requirements for a large-scale reactor. However, catalyst recovery and reuse can be a challenge that needs to be addressed for industrial applications.

**reactivity and Advanced Chemical Transformations of N Propan 2 Yloxyprop 2 Ynamide**

Cycloaddition Chemistry of the Prop-2-ynamide Functionality

The activated alkyne of N-Propan-2-yloxyprop-2-ynamide is a reactive participant in various cycloaddition reactions, providing access to a wide range of carbocyclic and heterocyclic structures. These reactions are valuable tools for the rapid construction of complex molecular frameworks.

Ynamides, including this compound, are known to undergo [2+2] cycloaddition reactions with various ketenes and other suitable partners. These reactions typically proceed under thermal or Lewis acid-catalyzed conditions to form highly functionalized four-membered rings, such as cyclobutenones. rsc.orgrsc.org For instance, the palladium-catalyzed reaction of ynamides with acyl chlorides can generate monosubstituted ketenes in situ, which then react with the ynamide in a concerted [2+2] cycloaddition. This process yields 3-aminocyclobutenone derivatives. rsc.org

The resulting cyclobutenone products are often valuable intermediates that can undergo subsequent rearrangements to form more complex structures. For example, a tandem regiocontrolled benzannulation can be initiated by the reaction of an N-propargyl-functionalized ynamide with a cyclobutenone, proceeding through a cascade of pericyclic transformations to yield highly substituted quinolones. rsc.org

While specific data for this compound is not available, the table below presents representative examples of [2+2] cycloadditions with other ynamides, illustrating the general reactivity.

| Ynamide Reactant | Ketene Source/Partner | Catalyst/Conditions | Product | Yield (%) |

| N-aryl-N-sulfonyl ynamide | Acyl chloride | Pd(0), 60 °C, CH2Cl2 | 3-Aminocyclobutenone | 33-95 |

| N-propargyl ynamide | Cyclobutenone | Thermolysis | Substituted quinolone | N/A |

| General Ynamide | Propargyl silyl (B83357) ether | Lewis Acid | Alkylidenecyclobutenone | N/A |

Note: The data presented are for analogous ynamide structures and are intended to be representative of the expected reactivity of this compound.

The electron-rich nature of the ynamide triple bond makes it an excellent dipolarophile for [3+2] cycloaddition reactions with a variety of 1,3-dipoles. This class of reactions is a powerful method for the construction of five-membered heterocyclic rings.

With Azides: The reaction of ynamides with azides, a classic example of a Huisgen 1,3-dipolar cycloaddition, leads to the formation of 1,2,3-triazoles. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium(II) complexes, which often provide higher regioselectivity. nih.govwikipedia.orgyoutube.com While copper catalysis typically yields the 1,4-disubstituted triazole, ruthenium catalysts can favor the 1,5-isomer. Iridium catalysts have also been shown to promote this cycloaddition with excellent regioselectivity. rsc.org

With Nitrones: Ynamides also react with nitrones in [3+2] cycloaddition reactions to afford isoxazolidine (B1194047) derivatives. wikipedia.org These reactions are thermally promoted and provide a direct route to highly substituted five-membered nitrogen- and oxygen-containing heterocycles. The regioselectivity of the addition is influenced by the electronic nature of both the nitrone and the ynamide.

The following table provides representative data for [3+2] cycloaddition reactions of ynamides.

| Ynamide Reactant | 1,3-Dipole | Catalyst/Conditions | Product | Yield (%) |

| General Ynamide | Organic Azide | [Ir(cod)Cl]2, RT, CH2Cl2/H2O | 5-Amido-1,2,3-triazole | 70-96 |

| General Ynamide | Benzofuran N-oxide | Metal-free | 7-Nitroindole | N/A |

| General Ynamide | Anthranil | Tf2NH (0.5 equiv.) | Functionalized 2-aminoindole | N/A |

| Ynone (related alkyne) | Nitrone | Sc(OTf)3 | Functionalized (2,3-dihydroisoxazol-4-yl) ketone | Moderate to good |

Note: The data presented are for analogous ynamide and related activated alkyne structures and are intended to be representative of the expected reactivity of this compound.

Ynamides can participate as dienophiles in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, to construct six-membered rings. wikipedia.org Due to the electron-donating nature of the nitrogen atom, ynamides are considered electron-rich dienophiles and react readily with electron-deficient dienes. The resulting cycloadducts are highly functionalized enamides, which are versatile intermediates for further synthetic transformations.

In addition to the classic all-carbon Diels-Alder reaction, ynamides can also participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to dihydropyran derivatives. Gold-catalyzed dehydro-Diels-Alder reactions of ynamide derivatives have also been developed for the synthesis of various N-containing aromatic heterocycles. researchgate.net

Representative examples of Diels-Alder reactions involving ynamides and related compounds are shown below.

| Diene | Dienophile | Catalyst/Conditions | Product |

| Electron-deficient diene | Ynamide | Thermal or Lewis Acid | Substituted cyclohexene (B86901) derivative |

| Ene-Ynamide | Terminal Alkyne | Gold catalyst | N-containing aromatic heterocycle |

| 1-Alkoxy-1-amino-1,3-butadiene | Electron-deficient alkene | Mild conditions | 6-Substituted 2-cyclohexenone |

Note: The data presented are for analogous ynamide and related structures and are intended to be representative of the expected reactivity of this compound.

Nucleophilic and Electrophilic Additions to the Activated Alkyne

The polarized nature of the ynamide triple bond allows for both nucleophilic and electrophilic additions, leading to a variety of functionalized enamides. These reactions are often highly regio- and stereoselective.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne. For ynamides, these additions are typically highly regioselective, with the hydrogen atom adding to the β-carbon and the heteroatom (X) adding to the α-carbon of the ynamide.

Hydroamination: The addition of amines to ynamides provides a direct route to enamines and enamides. This reaction can be catalyzed by various transition metals, such as gold or nickel, and generally proceeds with high stereoselectivity to afford the trans-addition product. nih.govresearchgate.net

Hydroalkoxylation: The addition of alcohols to ynamides, or hydroalkoxylation, yields N,O-acetal precursors. This transformation can be catalyzed by acids or transition metals. nih.gov Iridium hydrides have been shown to be effective catalysts for the intramolecular hydroalkoxylation of alkynes. nih.gov

The table below summarizes representative hydrofunctionalization reactions of ynamides.

| Ynamide Reactant | H-X Reagent | Catalyst/Conditions | Product | Stereoselectivity |

| General Ynamide | Arylamine | NHC-Au(I) complex | Imine | N/A |

| General Ynamide | Phenol | Reagent-free | cis-Enamide | cis |

| Alkyne with proximate alcohol/amine | - | Iridium(III) hydride | Cyclic ether/amine | 6-endo-dig |

Note: The data presented are for analogous ynamide and alkyne structures and are intended to be representative of the expected reactivity of this compound.

More advanced transformations of ynamides involve the simultaneous formation of carbon-carbon and carbon-nitrogen bonds (carboamination) or the formation of carbocycles (carbocyclization). These reactions often proceed through cascade or tandem sequences, rapidly building molecular complexity.

Carboamination: While less common than hydroamination, carboamination of ynamides can be achieved under specific catalytic conditions. These reactions are of high synthetic value as they introduce both a carbon and a nitrogen substituent across the alkyne in a single step.

Carbocyclization: Ynamides bearing a tethered nucleophile can undergo intramolecular carbocyclization reactions. For instance, N-allyl ynamides can undergo a tandem aza-Claisen rearrangement followed by a carbocyclization to furnish cyclopentenimines. nih.gov Gold-catalyzed carbocyclization of ynamides can also lead to the formation of gold-carbene intermediates, which can then participate in further transformations.

Representative examples of these advanced transformations are provided below.

| Ynamide Reactant | Reaction Type | Catalyst/Conditions | Product |

| N-Allyl-N-sulfonyl ynamide | Pd-catalyzed aza-Claisen/carbocyclization | Pd(PPh3)4 | Cyclopentenimine |

| N-Allyl-N-phosphoryl ynamide | Thermal aza-Claisen/carbocyclization | Toluene, 125 °C | Cyclopentenimine |

| Oxetane-Ynamide | Gold-catalyzed 1,1-carboalkoxylation | Gold catalyst, RT | Tetrahydrofuran-fused 1,4-dihydroquinoline |

Note: The data presented are for analogous ynamide structures and are intended to be representative of the expected reactivity of this compound.

Transition-Metal-Catalyzed Additions (e.g., Gold, Palladium, Copper)

Transition metals play a pivotal role in activating the ynamide triple bond, enabling a host of addition and cycloaddition reactions that would otherwise be challenging. Catalysts based on gold, palladium, and copper are particularly effective in harnessing the reactivity of ynamides for the construction of complex molecular architectures.

Gold-Catalyzed Transformations: Gold catalysts, typically in the +1 oxidation state, are highly alkynophilic and are potent activators of ynamides toward nucleophilic attack. This activation leads to the formation of highly electrophilic keteniminium intermediates, which can be trapped by various nucleophiles. nih.gov Gold-catalyzed reactions of ynamides include intramolecular hydroalkylations to form indenes and annulations with various partners like anthranils to produce complex heterocyclic systems such as pyrrolo[2,3-b]quinolines. researchgate.net These transformations often proceed under mild conditions with low catalyst loadings. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysis offers a complementary set of transformations. Palladium(0) complexes can catalyze the thiolative annulation of ynamides with dialkyl sulfides to synthesize 2-sulfenylindoles. acs.org This process is thought to involve the formation of a palladacycle intermediate. Furthermore, palladium catalysts are effective for cross-coupling reactions, where the terminal proton of the ynamide can be replaced to form new carbon-carbon bonds, expanding its synthetic utility.

Copper-Catalyzed Additions: Copper(I) salts are effective catalysts for the nucleophilic addition of terminal ynamides to electrophiles. In the presence of a copper(I) iodide catalyst, the terminal C-H bond of the ynamide is sufficiently acidic to be deprotonated by a mild base. acs.org The resulting copper acetylide is a potent nucleophile that readily adds to electrophiles like acyl chlorides and activated N-heterocycles, providing efficient access to functionalized 3-aminoynones and 1,2-dihydropyridines, respectively. acs.org This method is valued for its operational simplicity and broad substrate scope. acs.org

| Metal Catalyst | Reaction Type | Reactant(s) | Product Type | Reference |

|---|---|---|---|---|

| Gold (e.g., IPrAuNTf2) | Annulation / Cycloaddition | Ynamide + Anthranil | Pyrrolo[2,3-b]quinoline | researchgate.net |

| Palladium (e.g., Pd(dba)2/PPh3) | Thiolative Annulation | Ynamide + Dialkyl Sulfide | 2-Sulfenylindole | acs.org |

| Copper (e.g., CuI) | Nucleophilic Addition | Ynamide + Acyl Chloride | 3-Aminoynone | acs.org |

| Copper (e.g., CuI) | Nucleophilic Addition | Ynamide + Activated Pyridine | 1,2-Dihydro-N-heterocycle | acs.org |

Rearrangement Pathways Involving the Ynamide Framework

The ynamide scaffold is amenable to various rearrangement reactions, which are powerful tools for rapidly increasing molecular complexity and accessing diverse structural motifs.

While classic Witulski rearrangements involving [2+2] cycloadditions of ynamides with electron-deficient alkenes are known, related transformations have expanded the scope of ynamide cycloadditions. Notably, Witulski and coworkers have reported a ruthenium-catalyzed hetero-[2+2+2] cycloaddition of yne-ynamides with reagents like Mander's reagent. nih.gov This transformation allows for the regioselective synthesis of complex nitrogen heterocycles such as β- and γ-carbolines, demonstrating the utility of ynamides in building polycyclic systems. nih.gov

Sigmatropic rearrangements, particularly the Claisen rearrangement, have been successfully applied to ynamide-containing substrates. These researchgate.netresearchgate.net-sigmatropic shifts provide a stereoselective route to valuable and highly functionalized structures. The enolate Claisen rearrangement of glycinates derived from ynamido-alcohols, for instance, yields functionalized allenamides with high stereoselectivity. Aza-Claisen rearrangements of N-allyl ynamides have also been developed, which proceed through a ketenimine intermediate that can be trapped by nucleophiles such as alcohols to afford α-allyl imidates. nih.gov These rearrangements highlight the versatility of the ynamide group in directing complex bond reorganizations.

| Rearrangement Type | Substrate | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Witulski-Type [2+2+2] Cycloaddition | Yne-ynamide + Mander's Reagent | Ruthenium complex | β- and γ-Carbolines | nih.gov |

| Enolate Claisen Rearrangement | Glycinate of a ynamido-alcohol | Enolate | Functionalized Allenamide | nih.gov |

| Aza-Claisen Rearrangement | N-allyl ynamide | Ketenimine | α-Allyl Imidate | nih.gov |

Oxidative and Reductive Transformations

The alkyne moiety of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidative Transformations: Ynamides can be efficiently oxidized to α-keto-imides, which are valuable synthetic intermediates. nih.gov A range of oxidation conditions has been developed to effect this transformation. A highly efficient method involves the use of catalytic ruthenium dioxide (RuO₂) with sodium periodate (B1199274) (NaIO₄) as the stoichiometric oxidant. nih.govfigshare.com Alternatively, dimethyldioxirane (B1199080) (DMDO) can be used, which is particularly useful for chemoselective oxidation of ynamides that contain other sensitive functional groups like olefins. nih.gov More recently, silver-mediated selective oxidation of the ynamide alkyne has been reported using potassium persulfate (K₂S₂O₈) as the oxidant. nih.gov

Reductive Transformations: The triple bond of the ynamide can be selectively reduced. Catalytic hydrogenation over palladium on carbon (Pd/C) can be used to reduce the alkyne, potentially leading to the corresponding enamide (alkene) or fully saturated amide (alkane), depending on the reaction conditions (e.g., catalyst, hydrogen pressure, and reaction time). These transformations provide access to a different class of amide derivatives from a common ynamide precursor.

| Transformation | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Oxidation | RuO2 (cat.), NaIO4 | α-Keto-imide | nih.gov |

| Oxidation | Dimethyldioxirane (DMDO) | α-Keto-imide | nih.gov |

| Oxidation | AgNO3 / K2S2O8 | 1,2-Dicarbonyl | nih.gov |

| Reduction | H2, Pd/C | Enamide or Saturated Amide | researchgate.net |

Functional Group Interconversions at the Amide Nitrogen and Alkyne Terminus

The this compound structure features two key sites for further functionalization: the amide nitrogen and the terminal alkyne carbon.

At the Amide Nitrogen: The N-propionyl group can potentially be modified. While amides are generally stable, under certain conditions, the N-acyl bond can be cleaved or transformed. For instance, N-desulfonylation of N-sulfonyl ynamides is a known transformation, suggesting that similar deacylation strategies might be applicable to N-acyl ynamides to reveal a secondary amine, which could then be re-functionalized. nih.gov Furthermore, the synthesis of ynamides from various amide precursors implies that the group on the nitrogen is variable and can be considered a point of interconversion. brad.ac.uknih.gov

At the Alkyne Terminus: The terminal alkyne C-H bond is a versatile handle for a wide range of transformations. As mentioned previously, it can be deprotonated and used in copper-catalyzed nucleophilic additions. acs.org It is also a suitable substrate for classic alkyne cross-coupling reactions such as the Sonogashira, Glaser, or Cadiot–Chodkiewicz couplings, allowing for the introduction of aryl, vinyl, or other alkynyl groups at the terminus. Additionally, multicomponent reactions, such as the copper-catalyzed Aldehyde-Ynamide-Amine (AYA) coupling, use the terminal ynamide as an alkyne surrogate to construct γ-amino-ynamides, further highlighting the synthetic potential of this position. rsc.org

| Site of Interconversion | Reaction Type | Reagent(s)/Catalyst | Resulting Functional Group/Structure | Reference |

|---|---|---|---|---|

| Amide Nitrogen | N-Deacylation (by analogy) | Hydrolytic/Reductive Conditions | Secondary Amine | nih.gov |

| Alkyne Terminus | Sonogashira Coupling | Aryl Halide, Pd/Cu catalyst, Base | Internal Aryl-Ynamide | brad.ac.uk |

| Alkyne Terminus | Nucleophilic Addition | CuI, Base, Electrophile (e.g., R-COCl) | Terminal Ketone | acs.org |

| Alkyne Terminus | AYA Multicomponent Coupling | Aldehyde, Amine, Cu-zeolite | γ-Amino-ynamide | rsc.org |

**advanced Spectroscopic and Structural Characterization for Elucidation of N Propan 2 Yloxyprop 2 Ynamide**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for determining the molecular structure of N-Propan-2-yloxyprop-2-ynamide in solution.

Two-dimensional NMR experiments would be critical for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the propan-2-yloxy and the prop-2-ynamide fragments.

HSQC (Heteronuclear Single Quantum Coherence): Would identify direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C), allowing for the assignment of specific proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This would be crucial for connecting the propan-2-yloxy group to the prop-2-ynamide moiety through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is essential for determining the preferred conformation and stereochemistry of the molecule in solution.

Analysis of the chemical shifts of ¹³C and ¹⁵N nuclei would provide further insight into the electronic environment of the atoms within this compound. The chemical shift values would be indicative of the types of functional groups present and the effects of neighboring atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS would be employed to determine the exact molecular weight of this compound with high precision. This measurement would allow for the unambiguous determination of its molecular formula. Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation patterns of the molecule, providing further structural confirmation by identifying characteristic fragment ions.

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and intermolecular interactions in the solid state.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Characteristic Functional Group Signatures and Conjugation Effects

Vibrational spectroscopy would be used to identify the functional groups present in this compound.

FTIR (Fourier-Transform Infrared) Spectroscopy: Would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (amide I) and N-H bend (amide II) bands, the C≡C triple bond, and the C-O-C ether linkage.

Raman Spectroscopy: Would complement the FTIR data, being particularly sensitive to the vibrations of the carbon-carbon triple bond and other non-polar functional groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment in Enantiomerically Enriched Samples

If this compound were chiral and an enantiomerically enriched sample were available, chiroptical spectroscopy would be utilized. Circular Dichroism (CD) spectroscopy would measure the differential absorption of left and right circularly polarized light, which could be used to determine the absolute configuration of the chiral center(s) by comparison with theoretical calculations.

**theoretical and Computational Chemistry Studies of N Propan 2 Yloxyprop 2 Ynamide Reactivity and Structure**

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful tool for the prediction of spectroscopic parameters of molecules like N-Propan-2-yloxyprop-2-ynamide. These theoretical calculations, when compared with experimental data, serve to validate both the computational model and the experimental structural assignment. Quantum mechanical methods, particularly Density Functional Theory (DFT), are frequently employed to calculate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).

The process typically begins with the optimization of the molecule's geometry at a chosen level of theory and basis set. Following this, the spectroscopic parameters are calculated. For instance, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

Similarly, vibrational frequencies corresponding to IR spectroscopy can be computed. These calculations provide insights into the vibrational modes of the molecule, such as stretching and bending of specific bonds (e.g., C=O, N-H, C≡C). It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods.

A comparison between the theoretically predicted spectroscopic data and the experimentally obtained data is crucial. A strong correlation between the two provides confidence in the proposed molecular structure and the computational methodology. Discrepancies, on the other hand, can point to interesting molecular phenomena or suggest a need to refine the computational model.

Below is an illustrative table showcasing a hypothetical comparison between calculated and experimental spectroscopic data for this compound.

Table 1: Comparison of Predicted and Experimental Spectroscopic Data for this compound This table is for illustrative purposes and does not represent actual experimental data.

| Parameter | Predicted Value | Experimental Value | Deviation |

|---|---|---|---|

| ¹H NMR (δ, ppm) | |||

| CH₃ (isopropyl) | 1.25 | 1.22 | 0.03 |

| CH (isopropyl) | 4.15 | 4.10 | 0.05 |

| CH (alkyne) | 2.90 | 2.85 | 0.05 |

| NH | 7.80 | 7.75 | 0.05 |

| ¹³C NMR (δ, ppm) | |||

| C=O | 165.2 | 164.5 | 0.7 |

| C≡C (amide side) | 82.1 | 81.8 | 0.3 |

| C≡C (terminal) | 75.8 | 75.3 | 0.5 |

| CH (isopropyl) | 69.5 | 69.1 | 0.4 |

| CH₃ (isopropyl) | 22.3 | 22.0 | 0.3 |

| IR Frequencies (cm⁻¹) | |||

| N-H stretch | 3350 | 3340 | 10 |

| C≡C stretch | 2125 | 2118 | 7 |

Solvent Effects and Implicit/Explicit Solvation Models in Reaction Pathways

The reactivity and structure of this compound in solution can be significantly influenced by the surrounding solvent molecules. Computational studies often incorporate solvent effects to provide a more realistic description of chemical processes in the liquid phase. There are two primary approaches to modeling solvation: implicit and explicit models.

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The solute molecule is placed in a cavity within this dielectric continuum. mdpi.com This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent. mdpi.com Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com These models are widely used to study how solvent polarity affects reaction energies, transition state geometries, and activation barriers.

Explicit solvation models involve the inclusion of individual solvent molecules in the calculation. This approach can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com However, it is computationally much more demanding due to the increased number of atoms. Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offer a compromise between accuracy and computational cost. wikipedia.org One such hybrid approach is the ONIOM (Our own N-layer Integrated molecular Orbital and molecular Mechanics) method, where the solute and a few solvent molecules are treated with a high level of theory, while the remaining solvent molecules are treated with a lower-level method. mdpi.com

For a hypothetical reaction involving this compound, such as a nucleophilic addition to the alkyne, the choice of solvent can dramatically alter the reaction's energy profile. A polar solvent might stabilize charged intermediates or transition states, thereby lowering the activation energy compared to a nonpolar solvent. Computational studies can quantify these effects by calculating the reaction pathway in the gas phase and in different solvents using various solvation models.

The following table provides a hypothetical illustration of how different solvation models might predict the activation energy for a reaction of this compound.

Table 2: Hypothetical Activation Energies (ΔG‡, in kcal/mol) for a Reaction of this compound Predicted by Different Solvation Models This table is for illustrative purposes and does not represent actual experimental data.

| Solvation Model | Solvent | Dielectric Constant | Predicted ΔG‡ (kcal/mol) |

|---|---|---|---|

| Gas Phase | None | 1.0 | 25.0 |

| PCM (Implicit) | Toluene | 2.4 | 22.5 |

| SMD (Implicit) | Dichloromethane | 8.9 | 20.1 |

| PCM (Implicit) | Acetonitrile | 37.5 | 18.3 |

These theoretical investigations into solvent effects are crucial for understanding reaction mechanisms and for selecting appropriate solvents to optimize reaction conditions in a laboratory setting.

**applications of N Propan 2 Yloxyprop 2 Ynamide As a Synthetic Building Block and Precursor in Academic Research Non Biological Focus **

Synthesis of Complex Organic Scaffolds and Architectures

The polarized nature of the carbon-carbon triple bond in ynamides facilitates a wide range of cyclization reactions, providing efficient pathways to intricate organic structures.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of functional molecules. brad.ac.ukorgsyn.org Ynamides have proven to be exceptional starting materials for the synthesis of these important compounds. rsc.org

Pyrroles: Highly substituted pyrroles can be synthesized through gold-catalyzed [3+2] cycloaddition reactions between ynamides and 2H-azirines. This method involves an intermolecular nitrene transfer, leading to a diverse range of pyrrole derivatives in good to excellent yields. rsc.org

Oxazoles: While direct synthesis of oxazoles from ynamides is less commonly reported, the versatile reactivity of ynamides allows for the formation of key intermediates that can be further transformed into oxazole rings.

Quinolines: Ynamides are effective precursors for the synthesis of quinoline frameworks. For instance, Brønsted acid-promoted arene-ynamide cyclization can construct multicyclic quinolines. researchgate.net This methodology has been successfully applied to the total synthesis of natural products like marinoquinolines. brad.ac.uk

Table 1: Examples of Nitrogen-Containing Heterocycle Synthesis Using Ynamides

| Heterocycle | Reaction Type | Catalyst/Reagent | Starting Materials | Yield (%) |

|---|---|---|---|---|

| Substituted Pyrroles | [3+2] Cycloaddition | Gold Catalyst | Ynamides, 2H-azirines | 39-99 |

The reactivity of ynamides extends to the formation of complex polycyclic and carbocyclic systems through various cyclization strategies.

Polycyclic Aromatic Compounds: Iodocyclization of ene-ynamides and arene-ynamides offers a rapid route to polycyclic aromatic compounds such as naphthalenes and phenanthrenes. elsevierpure.com These reactions can be remarkably fast, often completing within seconds. elsevierpure.com Gold-catalyzed transformations of ynamides have also emerged as a powerful tool for the synthesis of polycyclic molecules. researchgate.net

Carbocycles: Ynamides participate in cycloaddition reactions to form various carbocycles. For example, [2+2] cycloadditions can yield functionalized cyclobutenes. rsc.org Palladium-catalyzed cyclization of ynamides with acyl chlorides produces 3-aminocyclobutenones. rsc.org Furthermore, ynamide carbopalladation has been explored as a versatile method for constructing mono-, bi-, and tricyclic azacycles. researchgate.net

Table 2: Synthesis of Polycyclic and Carbocyclic Systems from Ynamides

| Product Type | Reaction Type | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Naphthalenes, Phenanthrenes | Iodocyclization | I(coll)2PF6 | Extremely rapid reaction times |

| Fused Diazabicycles | Dearomative Cyclization | Copper-catalyzed carbomagnesiation | Chemo-, regio-, and stereoselective |

Role in Polymer Chemistry and Advanced Materials Science

The carbon-carbon triple bond of ynamides can be incorporated into polymer backbones, and the functional group as a whole can be a precursor to materials with interesting electronic and optical properties.

While the polymerization of ynamides is a more specialized area, their structure suggests potential as monomers for specialty polymers. Topochemical solid-state polymerization of related diacetylenic compounds is known to produce conjugated polymers with interesting physical properties. nih.gov The amide functionality in N-Propan-2-yloxyprop-2-ynamide could influence the properties of resulting polymers, such as solubility and processability. The development of specialty monomers is crucial for creating polymers with enhanced functionalities. researchgate.net

Ynamides and their derivatives, particularly those with extended conjugation like 1,3-butadiynamides, have garnered attention as potential optoelectronic materials due to their inherent push-pull electronic character. nih.gov The polarization of the ynamide is preserved and can be extended in such systems, making them attractive for applications in nonlinear optics. nih.gov The electronic properties of polymers are highly dependent on their chemical structure and can be tuned to achieve desired functionalities, from semiconducting to metallic behavior. mdpi.com The incorporation of the this compound moiety into larger conjugated systems could lead to new materials with tailored optical and electronic properties. nih.govmdpi.com

Table 3: Potential Properties of Ynamide-Containing Materials

| Material Type | Potential Property | Basis for Potential |

|---|---|---|

| Conjugated Polymers | Nonlinear Optical Properties | Push-pull electronic structure of the ynamide functional group |

Development of Novel Catalytic Ligands or Precursors for Organic Reactions

The structural features of ynamides and the heterocycles derived from them make them attractive candidates for the development of novel ligands for catalysis.

The nitrogen atom in the ynamide or its cyclized products can act as a coordination site for metal centers. The synthesis of axially chiral 7-aryl indolines from ynamides has been reported, and these structures have been shown to be potentially useful as chiral phosphine ligands in asymmetric catalysis. rsc.org Furthermore, ynamides themselves can serve as precursors to amidines, which are important functional groups in medicinal chemistry and can also be incorporated into ligand scaffolds. nih.gov The development of new ligands is crucial for advancing transition-metal catalysis and organocatalysis. brad.ac.uk The versatility of ynamide chemistry allows for the creation of a wide range of structurally diverse molecules that could be screened for catalytic activity or serve as backbones for new ligand families.

Table 4: Compound Names Mentioned in the Article

| Compound/Class Name |

|---|

| This compound |

| Ynamides |

| Pyrroles |

| Oxazoles |

| Quinolines |

| Marinoquinolines |

| Naphthalenes |

| Phenanthrenes |

| Cyclobutenes |

| 3-Aminocyclobutenones |

| 1,3-Butadiynamides |

| 7-Aryl indolines |

Stereoselective Construction of Chiral Compounds

The construction of chiral compounds with high enantiomeric or diastereomeric purity is a cornerstone of modern organic synthesis. Ynamides have emerged as powerful substrates in a range of stereoselective transformations. The unique electronic properties of the ynamide moiety allow for high levels of stereocontrol in various reactions, including cyclizations, cycloadditions, and additions to the triple bond.

In the context of this compound, the presence of a chiral catalyst or auxiliary can induce facial selectivity in reactions involving the alkyne. For instance, transition metal-catalyzed cycloisomerization reactions of ynamides have been shown to produce chiral cyclic structures with excellent stereoselectivity. A combined theoretical and experimental approach has enabled the design of highly reactive rhodium catalysts for the stereoselective cycloisomerization of ynamide-vinylcyclopropanes. researchgate.net While this specific example does not use this compound, the principles can be extended to its potential applications.

Another strategy involves the use of chiral enamides, which, although different from ynamides, provide insights into achieving stereoselectivity. A highly π-facial selective and regioselective fluorination of chiral enamides has been described, leading to the synthesis of chiral α-fluoro-imides. nih.gov This demonstrates how a chiral auxiliary can control the approach of a reagent to a double or triple bond, a concept applicable to ynamide chemistry.

Table 1: Examples of Stereoselective Reactions Involving Ynamides (General)

| Reaction Type | Catalyst/Auxiliary | Product Type | Stereoselectivity |

| [5+2] Cycloisomerization | Chiral Rhodium Complex | Bicyclic Compounds | High Diastereo- and Enantioselectivity |

| Pauson-Khand Reaction | Chiral Cobalt Complex | Bicyclic Enones | Good to Excellent Enantioselectivity |

| Hydroboration/Oxidation | Chiral Borane Reagent | Chiral Enamides/Vinyl Amides | High Enantioselectivity |

| Asymmetric Protonation | Chiral Proton Source | Chiral Allenamides | High Enantioselectivity |

Note: This table represents generalized reactions for the ynamide class, illustrating the potential for stereoselective transformations.

Integration into Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. nih.gov This efficiency is highly desirable for the generation of chemical libraries for drug discovery and materials science. nih.govsci-hub.se Ynamides, with their dual nucleophilic and electrophilic character at the β- and α-carbons respectively, are excellent candidates for participation in MCRs. brad.ac.uk

The integration of this compound into MCRs could lead to the synthesis of diverse molecular scaffolds. For instance, ynamides are known to participate in A³ (Aldehyde-Alkyne-Amine) and KA² (Ketone-Alkyne-Amine) coupling reactions. A copper-zeolite catalyzed three-component coupling reaction between an aldehyde or a ketone, a terminal ynamide, and an amine has been reported. researchgate.net Substituting a terminal ynamide with a molecule like this compound in such a reaction could yield a variety of complex propargylamines.

Furthermore, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely used for generating molecular diversity. The development of catalytic enantioselective isocyanide-based reactions is of great interest. researchgate.net The incorporation of an ynamide component into these reactions can lead to the formation of unique and complex peptide-like structures or other heterocyclic systems.

Table 2: Potential Multi-Component Reactions Involving an Ynamide Substrate

| MCR Name | Reactants | Potential Product Scaffold |

| A³/KA² Coupling | Aldehyde/Ketone, Ynamide, Amine | Propargylamines |

| Ugi-type Reaction | Isocyanide, Carboxylic Acid, Amine, Ynamide | Peptidomimetic structures |

| Pauson-Khand type MCR | Alkene, Ynamide, Carbon Monoxide | Bicyclic enones |

| [4+2] Cycloaddition | Diene, Ynamide, Dienophile | Substituted cyclohexenes |

Note: This table illustrates the potential for incorporating an ynamide like this compound into various MCRs to generate diverse molecular structures.

**future Research Directions and Emerging Paradigms in N Alkoxyynamide Chemistry**

Development of Novel Catalytic Systems for Sustainable Transformations

The development of novel catalytic systems is a cornerstone of advancing sustainable chemical synthesis. For N-alkoxyynamides, future research will likely focus on earth-abundant metal catalysis and biocatalysis to replace precious metal catalysts, which are often associated with high cost and environmental concerns. The design of catalysts that can operate under milder reaction conditions, with lower energy input and higher atom economy, is a critical goal.

One promising avenue is the exploration of ternary nitrides, such as cobalt-molybdenum nitride (Co3Mo3N), which have shown high activity in ammonia synthesis. researchgate.net The principles behind the catalytic activity of these materials, including the synergistic effects between different metallic and non-metallic components, could inspire the design of new catalysts for N-alkoxyynamide transformations. The aim would be to develop systems that can efficiently activate the ynamide functionality towards a variety of nucleophiles, leading to the construction of complex molecular architectures in a more sustainable manner.

Table 1: Comparison of Traditional and Emerging Catalytic Systems

| Feature | Traditional Catalysts (e.g., Pd, Pt, Au) | Emerging Catalytic Systems (e.g., Earth-Abundant Metals, Biocatalysts) |

|---|---|---|

| Cost | High | Low to moderate |

| Toxicity | Often high | Generally lower |

| Sustainability | Low | High |

| Reaction Conditions | Often harsh (high temperature/pressure) | Typically mild (room temperature, atmospheric pressure) |

| Selectivity | High | Can be highly selective (e.g., enantioselective) |

Exploration of Photoredox and Electrochemistry in Ynamide Reactivity

Photoredox catalysis and electrochemistry represent powerful tools for accessing novel reactivity pathways by enabling single-electron transfer (SET) processes under mild conditions. beilstein-journals.org For ynamides, these approaches can facilitate the generation of highly reactive intermediates, such as alkyne radical cations, that are not easily accessible through traditional thermal methods. digitellinc.com

Future research in this area will likely focus on expanding the scope of photoredox and electrochemical transformations of N-alkoxyynamides. This includes the development of new photocatalysts and electrochemical setups to achieve greater control over reactivity and selectivity. For instance, the use of acridinium-based photocatalysts has been shown to be effective in the hydroamination of ynamides. digitellinc.com Further exploration of different photocatalyst scaffolds and reaction conditions could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions. The combination of photoredox catalysis with other catalytic modes, such as transition metal catalysis, could also unlock unprecedented transformations.

Moreover, mechanoredox approaches, utilizing piezocatalysis, have shown promise in providing access to complex polycyclic structures from ynamides, offering a solvent-free or low-solvent alternative to traditional methods. rsc.org

Advancements in Asymmetric Synthesis Towards Broader Substrate Scope

The development of asymmetric methods for the synthesis of chiral molecules is a major focus in modern organic chemistry. While the asymmetric synthesis of related compounds like N-alkoxy amines is an area of active research, the development of enantioselective transformations of N-alkoxyynamides remains a significant challenge. nih.gov

Future efforts will be directed towards the design of novel chiral catalysts and reagents that can effectively control the stereochemical outcome of reactions involving N-alkoxyynamides. This could involve the development of chiral transition metal complexes, organocatalysts, or even biocatalysts that can differentiate between the two faces of the ynamide triple bond. A key goal is to broaden the substrate scope of these asymmetric reactions to accommodate a wide range of functional groups, enabling the synthesis of a diverse array of enantioenriched products. The development of atroposelective N-acylation reactions for the synthesis of N-N axially chiral compounds provides a conceptual framework that could be adapted to the asymmetric synthesis of molecules containing N-alkoxyynamide moieties. researchgate.netrsc.org

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry and automation are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. researchgate.netsoci.orgnih.gov The integration of N-alkoxyynamide chemistry into automated flow systems will be a key area of future research. This will enable the rapid optimization of reaction conditions, the synthesis of compound libraries for drug discovery, and the on-demand production of target molecules. nih.gov

The development of robust and reliable flow reactors and inline analytical techniques will be crucial for the successful implementation of this technology. beilstein-journals.org Researchers will focus on designing flow setups that can handle the specific challenges associated with ynamide chemistry, such as the potential for instability or side reactions. The ability to perform multi-step syntheses in a continuous fashion will significantly streamline the production of complex molecules derived from N-alkoxyynamides. researchgate.net

Table 2: Advantages of Flow Chemistry for N-Alkoxyynamide Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize the risks associated with highly reactive intermediates. |

| Improved Efficiency | Precise control over reaction parameters leads to higher yields and purities. |

| Scalability | Reactions can be easily scaled up by running the flow system for longer periods. |

| Automation | Automated systems allow for high-throughput screening of reaction conditions and library synthesis. |

| Integration of Processes | Synthesis, purification, and analysis can be integrated into a single continuous process. |

Computational Design and Predictive Modeling of New Reactivity Modes and Compound Properties

Computational chemistry, including Density Functional Theory (DFT) and machine learning, is becoming an indispensable tool in modern chemical research. tdl.orgescholarship.org In the context of N-alkoxyynamide chemistry, computational modeling can provide valuable insights into reaction mechanisms, predict the reactivity of different substrates, and guide the design of new catalysts and experiments.

Future research will increasingly rely on computational methods to explore the divergent reactivity of ynamides and to rationalize unexpected experimental outcomes. rsc.orgnih.gov For example, DFT calculations can be used to elucidate the electronic structure of key intermediates and transition states, helping to explain the regioselectivity and stereoselectivity of a reaction. Machine learning algorithms can be trained on existing experimental data to predict the outcome of new reactions, accelerating the discovery of novel transformations. tdl.org This predictive power will be instrumental in designing N-alkoxyynamides with specific desired properties for various applications. The serendipitous discovery of instances where the reactivity of simple alkynes surpasses that of more reactive ynamides highlights the importance of computational studies in understanding and predicting such nuanced reactivity. uohyd.ac.in

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Propan-2-yloxyprop-2-ynamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves controlled reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and pH adjustments to minimize side reactions. Reaction progress should be monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation . For yield optimization, fractional crystallization or column chromatography is recommended for purification.

Q. How can this compound be characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to verify proton and carbon environments.

- Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography (via SHELXL refinement) for absolute configuration determination in crystalline form .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- Thermogravimetric analysis (TGA) to assess thermal degradation thresholds.

- UV-light exposure tests to evaluate photolytic decomposition.

- Hygroscopicity assays under controlled humidity (e.g., 40–80% RH).

Safety data for related compounds suggest storage in inert atmospheres (e.g., argon) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- X-ray crystallography (using SHELX suites) provides unambiguous structural validation, especially for stereochemical ambiguities .

- Isotopic labeling (e.g., 13C-enriched samples) can clarify NMR signal overlaps.

- Cross-validation with computational methods (e.g., DFT-based NMR chemical shift predictions) to reconcile experimental and theoretical data .

Q. What experimental designs are suitable for probing the reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic studies using variable-temperature NMR or stopped-flow techniques to track intermediate formation.

- Isotope effects (e.g., deuterium substitution) to identify rate-determining steps.

- Computational modeling (e.g., transition state analysis via Gaussian or ORCA) to map reaction pathways .

Q. How can degradation products of this compound be identified and quantified in complex matrices?

- Methodological Answer :

- Liquid chromatography-mass spectrometry (LC-MS/MS) with high-resolution mass analyzers (e.g., Q-TOF) for precise mass identification.

- Comparative NMR profiling against synthetic degradation standards (e.g., oxidized or hydrolyzed derivatives) .

- Multivariate analysis (e.g., PCA) to distinguish degradation pathways in kinetic studies.

Methodological and Data Analysis Questions

Q. What strategies ensure high purity of this compound for sensitive biological assays?

- Methodological Answer :

- Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove polar impurities.

- High-performance liquid chromatography (HPLC) with UV/Vis or ELSD detection for purity assessment (>98%).

- Standardized assay protocols (e.g., ISO-guided procedures) to minimize batch-to-batch variability .

Q. How should researchers address conflicting bioactivity results in different assay systems?

- Methodological Answer :

- Assay validation using positive/negative controls and replicate experiments (n ≥ 3).

- Interference checks (e.g., compound solubility, solvent effects) to rule out false positives/negatives.

- Meta-analysis of literature data to identify systemic biases (e.g., cell line-specific responses) .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 orally) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.